Borane-N,N-Diethylaniline complex

Asymmetric synthesis Prostaglandin intermediates Diastereoselective reduction

Borane-N,N-diethylaniline complex (DEANB) is a tertiary amine–borane adduct with molecular formula C₁₀H₁₅N·BH₃. Unlike free diborane or weakly complexed borane sources, DEANB is a commercially available, thermally stable liquid at ambient temperature (mp −30 to −27 °C, density 0.917 g/mL at 25 °C) that functions as a stoichiometric borane carrier for reductions, hydroborations, and borylations.

Molecular Formula C10H15BN
Molecular Weight 160.05 g/mol
CAS No. 13289-97-9
Cat. No. B084388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorane-N,N-Diethylaniline complex
CAS13289-97-9
Molecular FormulaC10H15BN
Molecular Weight160.05 g/mol
Structural Identifiers
SMILES[B-][N+](CC)(CC)C1=CC=CC=C1
InChIInChI=1S/C10H15N.B/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;
InChIKeyKHYAFFAGZNCWPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Borane-N,N-Diethylaniline Complex (CAS 13289-97-9): Product-Specific Evidence Guide for Scientific Procurement


Borane-N,N-diethylaniline complex (DEANB) is a tertiary amine–borane adduct with molecular formula C₁₀H₁₅N·BH₃ . Unlike free diborane or weakly complexed borane sources, DEANB is a commercially available, thermally stable liquid at ambient temperature (mp −30 to −27 °C, density 0.917 g/mL at 25 °C) that functions as a stoichiometric borane carrier for reductions, hydroborations, and borylations [1]. Its coordination strength positions it in an intermediate reactivity window among borane–Lewis base complexes—less tightly bound than borane–triethylamine yet more controlled than borane–THF or borane–dimethyl sulfide—making it a distinct choice for applications where both manageable handling and sufficient hydride delivery are required [2].

Why Borane-N,N-Diethylaniline Complex Cannot Be Casually Substituted with Other Borane–Amine or Borane–Ether Reagents


Borane–Lewis base complexes are not functionally interchangeable; their coordination strength directly dictates both their hydroboration competence and their performance in stereoselective reductions [1]. Strongly bound amine–boranes such as BH₃·NEt₃ fail to hydroborate alkenes, while weakly bound complexes such as BH₃·THF suffer from thermal instability, inconsistent commercial quality at scale, and require refrigerated storage [2][3]. DEANB occupies a unique position in this reactivity spectrum: its aniline-derived amine ligand weakens the B–N dative bond sufficiently to enable both hydroboration and efficient hydride transfer in oxazaborolidine-catalyzed asymmetric reductions, while still providing greater thermal stability and handling convenience than BH₃·THF and eliminating the malodorous dimethyl sulfide byproduct associated with BH₃·SMe₂ [3][4]. The quantitative evidence below demonstrates that these differences translate into measurable, decision-relevant outcomes in enantioselectivity, diastereoselectivity, reaction scope, and process practicality.

Quantitative Head-to-Head Evidence: Where Borane-N,N-Diethylaniline Complex Outperforms Its Closest Analogs


Diastereoselectivity in Prochiral Enone Reduction: DEANB Achieves dr 90.5:9.5 vs. 81:19 for Borane-Dimethyl Sulfide Under Identical Conditions

In the diastereoselective reduction of a prochiral enone intermediate en route to Travoprost, DEANB combined with (R)-Me CBS catalyst delivered the desired 15R-alcohol with a diastereomeric ratio of 90.5:9.5, whereas borane-dimethyl sulfide (DMSB) with the same catalyst under identical conditions (THF, 0–5 °C, 1 h) gave only 81:19 dr [1]. Under optimized conditions using 0.2 equiv of (R)-Me CBS and 2.5 equiv of DEANB, the dr was further improved to 95:5, and this selectivity was maintained reproducibly across multigram batches (100–500 g scale) sourced from two independent vendors (Sigma-Aldrich and BASF), yielding >60% chemical yield at scale [1]. Other reducing agents tested—NaBH₄/CeCl₃ and (−)-DIP chloride—gave substantially poorer dr values of 58:42 and 67:33, respectively [1].

Asymmetric synthesis Prostaglandin intermediates Diastereoselective reduction Process chemistry

Enantioselectivity Ranking in Oxazaborolidine-Catalyzed Ketone Reduction: BH₃·SMe₂ < DEANB < BH₃·THF Defines DEANB as the Optimal Balance Point

A systematic study by Wang et al. (Heteroatom Chemistry, 2007) investigated the effect of borane source identity on enantioselectivity in oxazaborolidine-catalyzed asymmetric ketone reduction using both (S)-3,1,2-oxazaborobicyclo[3.3.0]octane and (S)-7,3,1,2-thiaxazaborobicyclo[3.3.0]octane catalysts [1]. Under identical reaction conditions, the enantioselectivity order was unambiguously established as: borane-dimethyl sulfide < borane-N,N-diethylaniline (DEANB) < borane-THF [1]. Complementing this ranking, a separate study (Tetrahedron Letters, 1997) demonstrated that DEANB with 5 mol% Me-CBS catalyst reduces a structurally diverse set of prochiral ketones—including phenyl, aralkyl, cycloalkyl, alkyl, and tertiary alkyl substrates—to secondary alcohols with enantiomeric excesses ranging from 90% to ≥99% ee [2].

Enantioselective reduction Oxazaborolidine catalysis Chiral alcohol synthesis Borane source selection

Hydroboration Competence: DEANB Hydroborates 1-Octene in 2 h at RT; Borane-Triethylamine Shows Zero Reactivity Under Identical Conditions

Brown, Zaidlewicz, and Dalvi (Organometallics, 1998) systematically evaluated hydroboration reactivity of borane adducts with various N,N-dialkylanilines and comparator amines [1]. In a direct comparison, borane-triethylamine (BH₃·NEt₃) exhibited no detectable hydroboration of 1-octene in tetrahydrofuran at room temperature, whereas borane-N,N-diethylaniline (DEANB) cleanly hydroborated 1-octene in 2 h under identical conditions [1]. This binary functional difference—reactive vs. completely unreactive—arises because the less basic aniline nitrogen in DEANB forms a sufficiently weak B–N dative bond to permit dissociation and subsequent hydroboration, while the strongly basic triethylamine forms an essentially irreversible adduct under ambient conditions [1]. Among the broader class of amine–boranes, sterically unhindered alkylamine adducts are generally hydroboration-incompetent, making DEANB one of the few commercially available amine–borane complexes that serves dual roles as both a reducing and a hydroborating agent [1].

Hydroboration Amine–borane reactivity Organoborane synthesis Lewis base dissociation

Large-Scale Process Practicality: DEANB Eliminates Refrigeration, Odor Abatement, and Quality Inconsistency Issues That Plague BH₃·THF and BH₃·SMe₂ at Kilogram Scale

Wilkinson et al. (Org. Process Res. Dev., 2002) conducted a head-to-head process evaluation of DEANB vs. BH₃·THF and BH₃·SMe₂ for the kilogram-scale enantioselective reduction of a ketone intermediate in (R,R)-formoterol synthesis [1]. They concluded that DEANB was 'a more practical, safer, and higher-quality reagent when compared to other more conventional borane sources: borane–THF and borane–DMS' [1]. Specific advantages documented include: no requirement for refrigerated storage (BH₃·THF requires −20 °C), consistent quality across large-scale purchases (BH₃·THF quality was found to vary significantly between lots), and elimination of the need for scrubbing vented gases to remove malodorous dimethyl sulfide (a mandatory and costly requirement for BH₃·SMe₂ processes) [1][2]. The Travoprost process development team independently corroborated these findings, reporting that DMSB use was 'discouraged for large scale synthesis' due to 'stench associated with dimethyl sulfide (DMS) byproduct disposal, the requirement for efficient scrubbing of vented gases, and additional time and costs needed for proper disposal of distillates, mother liquors, and washes laced with DMS' [2]. Furthermore, the DEANB byproduct (N,N-diethylaniline) is easily removed by simple aqueous acid wash, whereas DMS disposal requires specialized equipment [2].

Process safety Scale-up Borane reagent procurement Industrial reduction

Functional Group Reduction Scope: DEANB Reduces Carboxylic Acids, Tertiary Amides, Lactams, and Schiff Bases—Exceeding the Scope of Many Competing Amine–Boranes

Periasamy et al. (Tetrahedron Letters, 1997) established the broad reducing profile of DEANB, demonstrating reduction of aldehydes, ketones, carboxylic acids, tertiary amides, lactams, and Schiff bases to the corresponding alcohols or amines in excellent yields [1]. Notably, DEANB reduces carboxylic acids and tertiary amides—functionalities that many milder amine–boranes (e.g., pyridine–borane, DMAP–borane) reduce sluggishly or not at all [1]. The same study also confirmed DEANB's competency as a hydroborating agent toward 1-octene, with subsequent alkaline peroxide oxidation affording 1-octanol in excellent yield with the expected anti-Markovnikov regioselectivity [1]. In a complementary demonstration of functional group selectivity, a spiroborate-catalyzed protocol enabled DEANB to reduce esters at ambient temperature in less than 4 h using only 5 mol% catalyst loading, with ketone and tertiary amide reduction proceeding faster than ester or nitrile reduction—a chemoselectivity profile exploitable in synthetic planning [2].

Chemoselective reduction Functional group tolerance Amide reduction Carboxylic acid reduction

In Situ Preparation from NaBH₄: Cost-Effective Generation of DEANB Enables Plant-Scale Asymmetric Reduction Without Handling Pre-Formed Borane Reagents

Mahale et al. (Org. Process Res. Dev., 2012) reported a safe and inexpensive procedure for asymmetric ketone reduction using DEANB generated in situ from sodium borohydride, N,N-diethylaniline hydrochloride, and (S)-α,α-diphenylprolinol [1]. This protocol was successfully demonstrated at plant scale for the manufacture of enantiopure dapoxetine (an SSRI active pharmaceutical ingredient), with the key intermediate (R)-3-chloro-1-phenyl-1-propanol obtained in 95.85% yield with chiral purity later enriched to >99.8% ee after downstream processing [1]. The in situ approach eliminates the need to purchase, store, and handle pre-formed DEANB, instead generating it on demand from inexpensive commodity reagents (NaBH₄ and N,N-diethylaniline hydrochloride), thereby reducing both reagent cost and the hazards associated with transporting and storing borane complexes [1]. Comparable in situ generation strategies are not practical for BH₃·THF (requires handling gaseous diborane or specialized equipment) or BH₃·SMe₂ (generates stoichiometric dimethyl sulfide, reintroducing the odor problem) [1][2].

In situ reagent generation Cost reduction API intermediate synthesis Process intensification

High-Value Application Scenarios Where Borane-N,N-Diethylaniline Complex Provides Decisive Advantage


Kilogram-Scale Enantioselective Reduction of Prochiral Ketones for Chiral Alcohol API Intermediates (e.g., (R,R)-Formoterol, Dapoxetine)

When scaling enantioselective CBS reductions beyond laboratory quantities, DEANB is the preferred borane source based on demonstrated performance at kilogram and pilot-plant scales. The OPRD 2002 study established that DEANB delivers consistent enantiomeric ratios (er 95:5) across multi-kilogram batches without the refrigeration, quality variability, and safety concerns associated with BH₃·THF [1]. The 2012 Corey–Itsuno process further demonstrated that DEANB can be generated in situ from NaBH₄, achieving >95% yield and >99.8% ee after enrichment at plant scale—a protocol incompatible with BH₃·THF or BH₃·SMe₂ due to their physical and chemical properties [2]. Procurement recommendation: source DEANB as neat liquid (≥97% purity) from major suppliers (Sigma-Aldrich, BASF) or generate in situ for maximum cost efficiency at scales above 10 kg.

Diastereoselective Enone Reduction in Prostaglandin Analog Synthesis Where High dr Is Critical for API Purity (e.g., Travoprost)

The 2011 Travoprost process study provides direct comparative evidence that DEANB/(R)-Me CBS achieves a diastereomeric ratio of 90.5:9.5 (optimized to 95:5) vs. only 81:19 for DMSB/(R)-Me CBS under identical conditions [1]. This 9–14 percentage-point advantage in dr translates to substantially higher yields of the active 15R-isomer after purification—a critical factor for high-value prostaglandin analogs where stereochemical purity directly impacts pharmacological activity [1]. The additional benefit of eliminating dimethyl sulfide odor and disposal costs makes DEANB the unequivocal choice for any organization developing or manufacturing prostaglandin-class therapeutics requiring enone reduction as a key stereochemistry-setting step.

Synthetic Sequences Requiring Both Reduction and Hydroboration from a Single Borane Reagent Platform

DEANB is one of the very few commercially available amine–borane complexes that functions as both a reducing agent (for aldehydes, ketones, carboxylic acids, tertiary amides, lactams, and Schiff bases) and a hydroborating agent (for terminal alkenes) [1][2]. In contrast, BH₃·NEt₃ and most aliphatic amine–boranes are hydroboration-incompetent, while BH₃·THF and BH₃·SMe₂, though hydroboration-competent, carry the operational liabilities of thermal instability, odor, and refrigeration [2][3]. For multi-step syntheses that alternate between carbonyl reduction and alkene hydroboration—common in natural product and pharmaceutical synthesis—DEANB enables reagent consolidation, reducing the number of different borane sources that must be qualified, procured, and maintained in inventory.

Reduction of Carboxylic Acids and Tertiary Amides Where Milder Amine–Boranes (Pyridine–BH₃, DMAP–BH₃) Are Insufficiently Reactive

DEANB reduces carboxylic acids directly to primary alcohols and tertiary amides to the corresponding amines—transformations that milder amine–borane complexes such as pyridine–borane or DMAP–borane achieve sluggishly or not at all [1]. While BH₃·THF and BH₃·SMe₂ also reduce these challenging substrates, DEANB offers a superior handling profile: it requires no refrigeration (unlike BH₃·THF) and produces no malodorous byproducts (unlike BH₃·SMe₂) [2][3]. For process chemists tasked with developing scalable amide or carboxylic acid reductions, DEANB provides the necessary reducing power without the operational drawbacks that complicate technology transfer from lab to pilot plant.

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